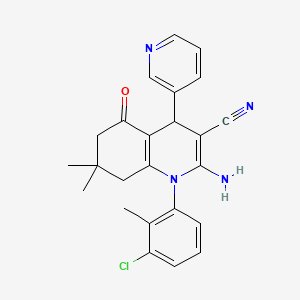![molecular formula C17H12Cl2N4O3 B11538586 (4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11538586.png)
(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazolone core substituted with chlorinated phenyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-2-nitroaniline with 3-chlorobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the final pyrazolone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazolones, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester used in similar synthetic applications.
Acetylacetone: Another diketone with comparable reactivity.
Diketene: Used in the synthesis of acetoacetic esters.
Uniqueness
What sets (4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one apart is its combination of functional groups, which confer unique reactivity and potential biological activity. Its chlorinated phenyl and nitrophenyl groups provide distinct electronic properties that can be exploited in various chemical and biological applications.
特性
分子式 |
C17H12Cl2N4O3 |
|---|---|
分子量 |
391.2 g/mol |
IUPAC名 |
4-[(4-chloro-2-nitrophenyl)iminomethyl]-2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H12Cl2N4O3/c1-10-14(9-20-15-6-5-12(19)8-16(15)23(25)26)17(24)22(21-10)13-4-2-3-11(18)7-13/h2-9,21H,1H3 |
InChIキー |
YSSKOCFIUGBUKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538503.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538506.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11538513.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(phenylcarbonyl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11538517.png)
![4-bromo-2-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11538525.png)
![Ethyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11538529.png)
![(3E)-N-(4-iodophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11538536.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11538554.png)
![N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11538568.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11538570.png)

![N-{2-[(2E)-2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11538587.png)
![2-[(3-bromo-4-hydroxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11538588.png)
![N-({N'-[(E)-(2,3-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538589.png)
